molecular formula C20H16ClN3O2S B2696571 5-chloro-2-methoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide CAS No. 893980-50-2

5-chloro-2-methoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide

Cat. No.: B2696571
CAS No.: 893980-50-2
M. Wt: 397.88
InChI Key: FGYVBBNBRUIPKI-UHFFFAOYSA-N
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Description

The Emergence of Imidazo[2,1-b]Thiazole Derivatives in Medicinal Chemistry

Imidazo[2,1-b]thiazoles first gained prominence in the 1980s as researchers explored their fused heterocyclic architecture for biological activity. Early work demonstrated their capacity to interfere with microtubule dynamics, particularly through tubulin polymerization inhibition. For example, conjugate 6d (imidazo[2,1-b]thiazole-benzimidazole) exhibited potent cytotoxicity against A549 lung cancer cells (IC~50~ = 1.08 µM) by arresting the cell cycle at the G2/M phase. This scaffold’s versatility was further evidenced by its adaptability to structural modifications, enabling antibacterial and antifungal applications through Schiff base derivatives.

The 3-methyl substitution on the imidazo[2,1-b]thiazole ring, as seen in 5-chloro-2-methoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide, emerged as a critical design element. Methyl groups enhance metabolic stability and modulate electronic effects, improving binding to hydrophobic pockets in target proteins. Synthetically, the introduction of carbaldehyde groups at position 6 of the imidazo[2,1-b]thiazole core enabled condensation reactions with diverse amines, facilitating library diversification.

Evolution of Benzamide-Heterocycle Hybrids as Therapeutic Agents

Benzamide-heterocycle hybrids arose from the need to overcome limitations of monofunctional drugs, particularly in neurodegenerative and oncological diseases. The benzamide moiety’s hydrogen-bonding capacity and planar aromatic system make it ideal for stacking interactions with enzyme active sites. For instance, benzamide-hydroxypyridinone hybrids demonstrated dual functionality as MAO-B inhibitors (IC~50~ = 68.4 nM for 8g ) and iron chelators (pFe^3+^ = 19.31), validating the hybrid approach.

Incorporating imidazo[2,1-b]thiazoles into benzamide frameworks, as seen in 4-bromo- and 4-butoxy-substituted analogs, enhanced target selectivity. The butoxy group in 4-butoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide improved solubility while maintaining inhibitory activity against indoleamine 2,3-dioxygenase (IDO1), a key immunomodulatory enzyme. These findings directly informed the design of 5-chloro-2-methoxy variants, where chloro and methoxy substituents balance lipophilicity and electronic effects for optimal pharmacokinetics.

Research Timeline and Development Milestones

Year Milestone Significance
2018 Synthesis of imidazo[2,1-b]thiazole-benzimidazole conjugates Demonstrated tubulin inhibition (IC~50~ = 1.68 µM) and apoptosis induction in A549 cells
2019 Antibacterial imidazolone derivatives Expanded applications to infectious diseases via Schiff base chemistry
2021 Benzamide-hydroxypyridinone hybrids Pioneered multitarget ligands for Alzheimer’s disease
2023 4-Bromo/butoxy benzamide-imidazo[2,1-b]thiazoles Optimized substituent effects on solubility and enzyme inhibition

The above timeline underscores iterative refinements in heterocyclic hybrid design, culminating in the 5-chloro-2-methoxy derivative’s synthesis. Key advances include microwave-assisted synthesis for reduced reaction times and computational modeling to predict blood-brain barrier permeability.

Current Research Significance and Focus Areas

Current investigations prioritize three axes:

  • Multitarget Engagement : Combining tubulin inhibition with kinase or protease modulation to address drug resistance.
  • Structural Optimization : Methoxy and chloro groups are systematically varied to fine-tune Log P and binding affinity.
  • Drug Delivery Innovations : Nanoformulations to enhance bioavailability of hydrophobic hybrids.

For example, molecular docking of this compound predicts enhanced colchicine-site occupancy compared to earlier analogs. Concurrently, in silico ADMET profiling guides the elimination of toxicophores while preserving efficacy.

Properties

IUPAC Name

5-chloro-2-methoxy-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O2S/c1-12-11-27-20-23-17(10-24(12)20)13-4-3-5-15(8-13)22-19(25)16-9-14(21)6-7-18(16)26-2/h3-11H,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGYVBBNBRUIPKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=CN12)C3=CC(=CC=C3)NC(=O)C4=C(C=CC(=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide typically involves multi-step organic synthesis. One common approach is to start with the preparation of the imidazo[2,1-b]thiazole intermediate, which can be synthesized through a cyclization reaction involving a thioamide and an α-halo ketone. The resulting imidazo[2,1-b]thiazole is then coupled with a 3-aminophenyl derivative through a condensation reaction to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to streamline production.

Chemical Reactions Analysis

Core Benzamide Formation

The benzamide backbone is typically synthesized via amide coupling between 5-chloro-2-methoxybenzoic acid derivatives and aryl amines. Common methods include:

  • Activation with EDCl/HOBt : Carboxylic acid activation followed by reaction with 3-(3-methylimidazo[2,1-b]thiazol-6-yl)aniline (Fig. 1A) .

  • Direct coupling using T3P : Yields >80% under mild conditions (room temperature, DMF) .

Table 1: Comparative Amide Coupling Conditions

ReagentSolventTemp (°C)Yield (%)Reference
EDCl/HOBtDCM2572
T3PDMF2585
HATU/DIPEATHF0→2578

Imidazo[2,1-b]thiazole Assembly

The imidazo[2,1-b]thiazole moiety is constructed via cyclocondensation :

  • Thiazole Ring Formation : Reaction of 2-aminothiazole with α-bromoketones (e.g., 3-bromo-1-(3-nitrophenyl)propan-1-one) in ethyl acetate/TBHP, yielding 3-bromoimidazo[2,1-b]thiazoles (Fig. 1B) .

  • Nitrogen Functionalization : Methylation at N3 using methyl iodide in DMF (60°C, 4 h) .

Key Reaction Parameters :

  • TBHP as Oxidant : Enables radical-mediated cyclization .

  • Bromination : In situ generation of Br radicals for regioselective substitution .

Methoxy Group Demethylation

The 2-methoxy group undergoes acid-catalyzed demethylation with BBr₃ (CH₂Cl₂, −78°C → 25°C) to yield phenolic derivatives, useful for further O-alkylation or phosphorylation .

Chlorine Substitution

The 5-chloro substituent participates in:

  • Pd-Catalyzed Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, dioxane, 90°C) .

  • Nucleophilic Aromatic Substitution : Replacement with amines (e.g., piperazine) under microwave irradiation (DMF, 120°C, 1 h) .

Table 2: Chlorine Reactivity in Model Systems

Reaction TypeConditionsYield (%)Reference
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, dioxane65
SNAr with PiperazineMicrowave, DMF, 120°C58

Electrophilic Aromatic Substitution

The phenyl ring attached to imidazo[2,1-b]thiazole undergoes nitration (HNO₃/H₂SO₄, 0°C) and sulfonation (SO₃, DCE, 50°C) at the meta position due to electron-withdrawing effects of the thiazole .

Reductive Amination

The 3-methyl group on the imidazo-thiazole can be oxidized to a carboxylic acid (KMnO₄, H₂O, 100°C) and subsequently coupled with amines via EDC/HOBt to generate amide derivatives .

Hydrolytic Stability

  • Amide Bond Hydrolysis : Occurs under strongly acidic (6M HCl, reflux) or basic (NaOH/EtOH, 80°C) conditions, yielding 5-chloro-2-methoxybenzoic acid and the corresponding aniline .

  • Thiazole Ring Oxidation : TBHP or H₂O₂ induces ring-opening at elevated temperatures (>100°C), forming sulfonic acid derivatives .

Reaction Schemes

Fig. 1A : Benzamide core synthesis via EDCl/HOBt-mediated coupling.
Fig. 1B : Imidazo[2,1-b]thiazole construction via TBHP-promoted cyclization.

References Thieme Connect (2022) RSC Advances (2019) Frontiers in Chemistry (2021) PubChem CID 118575 PubChem CID 1124061 PMC (2016) PMC (2022) MDPI (2021) MDPI (2022) PMC (2010)

Scientific Research Applications

Antimycobacterial Activity

Recent studies have highlighted the significance of imidazo[2,1-b]thiazole derivatives, including the compound , as potential anti-mycobacterial agents. For instance, a study synthesized various derivatives and evaluated their activity against Mycobacterium tuberculosis (Mtb). The results indicated that certain derivatives exhibited promising inhibitory effects with IC50 values indicating effective concentration ranges .

CompoundIC50 (mM)IC90 (mM)Selectivity
IT102.327.05High
IT062.0315.22Moderate

These findings suggest that the compound could selectively inhibit Mtb while showing limited activity against non-tuberculous mycobacteria (NTM), indicating its potential for targeted therapy .

Anticancer Properties

The compound has also been investigated for its anticancer properties. A study focused on the synthesis of various benzamide derivatives demonstrated that modifications to the structure could enhance antiproliferative activity against cancer cell lines. The synthesized derivatives were tested for their ability to induce apoptosis and inhibit cell proliferation, with some exhibiting significant activity comparable to established anticancer drugs .

Molecular Docking Studies

To understand the binding interactions of 5-chloro-2-methoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide with biological targets, molecular docking studies were conducted. These studies revealed favorable binding modes within active sites of target proteins such as epidermal growth factor receptor (EGFR), which is crucial in cancer therapy. The compound's structural features allowed for effective interaction with key residues in the binding pocket, supporting its role as a potential inhibitor .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and substitution reactions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds. For example, one study reported successful synthesis through a method involving the cyclization of appropriate precursors under controlled conditions .

Study on Antimycobacterial Agents

A notable case study involved the evaluation of several imidazo[2,1-b]thiazole derivatives for their antitubercular activity. The study systematically characterized each derivative's potency against Mtb and assessed their cytotoxicity using human lung fibroblast cell lines. The results indicated that certain derivatives maintained high efficacy while exhibiting low toxicity profiles, making them suitable candidates for further development .

Evaluation of Anticancer Activity

In another case study focusing on anticancer applications, researchers synthesized a series of benzamide derivatives and evaluated their effects on various cancer cell lines. The findings revealed that some compounds not only inhibited cell growth but also induced apoptosis through caspase activation pathways. This highlights the therapeutic potential of structurally similar compounds in cancer treatment .

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The imidazo[2,1-b]thiazole moiety is known to interact with various biological targets, potentially leading to effects such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Below is a detailed analysis of compounds sharing structural motifs or biological targets with 5-chloro-2-methoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide.

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Molecular Formula Key Structural Features Biological Activity / Target Reference
Target Compound C₂₃H₁₇ClN₃O₂S 5-Chloro-2-methoxybenzamide + 3-methylimidazo[2,1-b]thiazole-phenyl linker Potential antiviral or kinase inhibition N/A (hypothesized)
5-Chloro-2-methoxy-N-(4-(trifluoromethyl)phenyl)benzamide (14) C₁₅H₁₀ClF₃NO₂ Lacks imidazothiazole; CF₃-substituted phenyl instead Unspecified (synthetic intermediate)
SRT1720 C₂₅H₂₄ClN₇OS Quinoxaline-carboxamide + piperazine-imidazo[2,1-b]thiazole SIRT1 agonist (enhances deacetylation)
3-(Imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one derivatives Varies (e.g., C₁₈H₁₁N₃O₃S) Coumarin core + imidazothiazole substituent Antiviral (Parvovirus B19 replication inhibition)
N-{2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl]phenyl}quinoxaline-2-carboxamide (SRT2183) C₂₇H₂₄N₄O₂S Extended quinoxaline-carboxamide + piperazine linker SIRT1 activation (potency comparable to SRT1720)
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide C₁₀H₅ClF₂N₂OS Simpler thiazole-amide scaffold (no imidazothiazole) Inhibits PFOR enzyme in anaerobic organisms

Structural and Functional Insights

Imidazo[2,1-b]thiazole-Containing Analogs: SRT1720 and SRT2183 share the imidazo[2,1-b]thiazole-phenyl scaffold but incorporate quinoxaline-carboxamide and piperazine groups. These modifications enhance SIRT1 agonism, critical for metabolic regulation and longevity pathways . In contrast, the target compound’s 3-methylimidazothiazole and benzamide groups may favor kinase or viral replication inhibition, as seen in coumarin-imidazothiazole hybrids . Coumarin-imidazothiazole derivatives (e.g., compound 6-10 in ) demonstrate that small structural changes (e.g., methoxy or methyl substitutions) significantly alter antiviral activity. For example, compound 8 (with a methyl group on the imidazothiazole) showed 71% inhibition of Parvovirus B19 replication, outperforming non-methylated analogs .

Benzamide-Based Analogs :

  • The simpler benzamide Compound 14 () lacks the imidazothiazole ring but retains the 5-chloro-2-methoxybenzoic acid core. This highlights the imidazothiazole’s role in expanding binding interactions for specialized targets.
  • N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide () shows that even minimal thiazole-amide structures can inhibit enzymes like PFOR, suggesting the target compound’s benzamide-imidazothiazole scaffold may similarly disrupt metabolic pathways .

Synthetic Considerations :

  • The synthesis of imidazothiazole derivatives often involves condensation reactions between aldehydes and amines (e.g., ’s use of imidazo[2,1-b]thiazole-5-carbaldehyde). The target compound likely follows analogous steps, with the 3-methyl group introduced via pre-functionalized starting materials .

Biological Activity

5-Chloro-2-methoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide is a complex organic compound that has garnered interest for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing from diverse sources to present a comprehensive overview.

Chemical Structure and Synthesis

The compound features a benzamide core substituted with a chloro group, a methoxy group, and an imidazo[2,1-b]thiazole moiety. The typical synthetic route involves multi-step organic synthesis, starting with the preparation of the imidazo[2,1-b]thiazole intermediate through cyclization reactions. This intermediate is then coupled with a 3-aminophenyl derivative to yield the final product. The synthesis can be optimized for industrial applications through high-throughput screening and continuous flow processes to enhance yield and reduce costs .

Antimicrobial Properties

Research indicates that derivatives of compounds containing imidazo[2,1-b]thiazole exhibit significant antimicrobial activity. For instance, studies have shown that related compounds demonstrate selective antibacterial effects against various strains of bacteria. Specifically, compounds with similar structural motifs have been reported to have minimum inhibitory concentrations (MICs) as low as 8 μM against Gram-positive bacteria such as Enterococcus faecalis .

Antitubercular Activity

The imidazo[2,1-b]thiazole moiety is particularly noteworthy for its antitubercular properties. In vitro studies have evaluated the activity of various derivatives against Mycobacterium tuberculosis, revealing promising results. For example, certain benzo-[d]-imidazo-[2,1-b]-thiazole derivatives exhibited IC50 values ranging from 2.03 mM to 15.22 mM against M. tuberculosis strains . These findings suggest that the incorporation of the thiazole ring may enhance biological activity against mycobacterial infections.

The mechanism by which this compound exerts its biological effects is likely multifaceted. The compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. For instance, some studies suggest that similar compounds can inhibit enzyme activity or influence signal transduction pathways .

Case Studies and Research Findings

A variety of studies have explored the biological activity of related compounds:

  • Antiproliferative Effects : In one study, derivatives were tested for their ability to inhibit cell proliferation in cancer cell lines. Compounds demonstrated significant effects on caspase activation and apoptosis induction in various cancer models .
  • Comparative Analysis : A comparative study highlighted that while several thiazole-containing compounds showed promise in inhibiting bacterial growth and cancer cell proliferation, their specific activities varied based on structural modifications .

Data Table: Biological Activity Summary

Compound NameBiological ActivityMIC/IC50 ValuesReference
This compoundAntimicrobialMIC = 8 μM (E. faecalis)
Benzo-[d]-imidazo-[2,1-b]-thiazole derivativeAntitubercularIC50 = 2.03 mM (Mtb H37Ra)
Various thiazole derivativesAntiproliferativeIC50 = 9.5 nM (EGFR T790M)

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of 5-chloro-2-methoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide?

  • Methodological Answer : Key steps include:

  • Intermediate Preparation : Start with 5-chloro-2-methoxybenzoic acid and 3-(3-methylimidazo[2,1-b]thiazol-6-yl)aniline. Use coupling reagents like HATU or EDCI/HOBt for amide bond formation under inert conditions (N₂ atmosphere) .
  • Reaction Monitoring : Track progress via TLC (silica gel, ethyl acetate/hexane 3:7) or HPLC (C18 column, acetonitrile/water gradient) .
  • Purification : Column chromatography (silica gel, DCM:MeOH 95:5) or recrystallization (methanol/water) to achieve ≥95% purity .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use orthogonal analytical techniques:

  • NMR : Confirm substituent positions via ¹H/¹³C NMR (e.g., methoxy protons at δ ~3.8 ppm, imidazothiazole protons at δ 7.2–8.1 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (calculated m/z: ~424.08) .
  • X-ray Crystallography : Resolve hydrogen bonding (e.g., amide N–H···O interactions) and confirm planarity of the imidazothiazole-phenyl system .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Methodological Answer : Prioritize:

  • In Vitro Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays (IC₅₀ determination) .
  • Enzyme Inhibition : Test against kinases (e.g., EGFR, VEGFR-2) via fluorescence-based kinase assays .
  • Solubility/Permeability : Use PAMPA for passive permeability and shake-flask method for solubility in PBS (pH 7.4) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?

  • Methodological Answer :

  • Substituent Variation : Modify the methoxy group (e.g., replace with ethoxy, trifluoromethoxy) to assess steric/electronic effects on target binding .
  • Bioisosteric Replacement : Substitute imidazothiazole with benzothiazole or triazole to compare potency and metabolic stability .
  • Table : Example SAR Data
Substituent (R)IC₅₀ (EGFR, nM)LogP
-OCH₃12.32.8
-OCF₃8.53.1
-Cl18.93.0

Q. What advanced spectroscopic techniques resolve ambiguities in its tautomeric or conformational states?

  • Methodological Answer :

  • Dynamic NMR : Monitor temperature-dependent shifts to identify tautomers (e.g., imidazothiazole ring proton exchange) .
  • Solid-State NMR : Compare crystalline vs. amorphous forms to detect conformational polymorphism .
  • DFT Calculations : Optimize geometry (B3LYP/6-31G*) and predict IR/Raman spectra for experimental validation .

Q. How should researchers design in vivo studies to address discrepancies between in vitro and in vivo efficacy?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure plasma half-life (IV/PO administration in rodents) and tissue distribution via LC-MS/MS .
  • Metabolite Identification : Use hepatocyte microsomes + NADPH to identify oxidative metabolites (e.g., CYP3A4-mediated demethylation) .
  • Xenograft Models : Test efficacy in PDX (patient-derived xenograft) models with biomarker analysis (e.g., p-EGFR levels) .

Q. What strategies mitigate synthetic challenges in scaling up this compound?

  • Methodological Answer :

  • Flow Chemistry : Optimize exothermic steps (e.g., imidazothiazole cyclization) using microreactors for improved heat transfer .
  • Catalysis : Replace stoichiometric reagents (e.g., POCl₃) with catalytic systems (e.g., Pd/C for dehalogenation) .
  • Process Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediates .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s solubility and bioavailability?

  • Methodological Answer :

  • Solvent System Variation : Test solubility in biorelevant media (FaSSIF/FeSSIF) vs. pure DMSO to account for assay artifacts .
  • Co-Crystallization : Improve bioavailability by forming co-crystals with succinic acid or nicotinamide .
  • Table : Solubility Comparison
MediumSolubility (mg/mL)
PBS (pH 7.4)0.12
FaSSIF0.45
0.5% CMC-Na1.20

Q. Why do computational predictions and experimental LogP values diverge?

  • Methodological Answer :

  • Parameter Calibration : Re-optimize atomic charges in silico (e.g., using COSMO-RS) to match experimental partition coefficients .
  • Ionization Effects : Account for pH-dependent ionization (pKa ~4.2 for the benzamide group) using potentiometric titration .

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